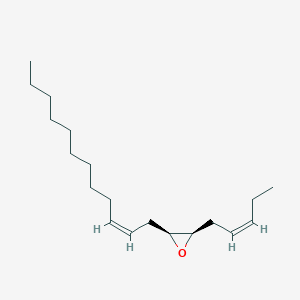

6S,7R-Epoxy-3Z,9Z-nonadecadiene

Beschreibung

Overview of Semiochemicals and Their Ecological Roles

Semiochemicals, a term derived from the Greek "semeion" meaning "signal," are chemical substances released by an organism that affect the behavior of other individuals. wikipedia.orgnih.gov These chemical messengers are detected through an insect's sense of smell (olfaction) or taste (gustation), often via specialized receptors on the antennae, palps, or feet. ncsu.edu Chemical communication offers distinct advantages: it can be effective over long distances, navigate around obstacles, persist in the environment, and function both day and night with minimal metabolic cost. ncsu.edu

Semiochemicals are broadly categorized based on whether the communication is within the same species (intraspecific) or between different species (interspecific). wikipedia.orgwikipedia.org

Pheromones : These are intraspecific signals that trigger a social or behavioral response in members of the same species. wikipedia.orgsuterra.com They are crucial for a wide range of activities, including mate attraction (sex pheromones), signaling danger (alarm pheromones), marking paths to food (trail pheromones), and regulating social structures. numberanalytics.comnumberanalytics.com

Allelochemicals : These are interspecific signals that mediate interactions between different species. ncsu.edusuterra.com They are further classified based on which organism benefits from the chemical cue. ncsu.eduwikipedia.org

Allomones : These benefit the emitter but not the receiver, such as a repellent or a defensive compound that deters a predator. ncsu.edu

Kairomones : These benefit the receiver but not the emitter. A classic example is when a predator uses the pheromone of its prey to locate it. numberanalytics.comwikipedia.org

Synomones : These benefit both the emitter and the receiver in a mutualistic relationship, such as the floral scents that attract pollinators to a plant. wikipedia.org

Table 1: Classification of Semiochemicals

| Type | Interaction | Beneficiary | Example |

|---|---|---|---|

| Pheromone | Intraspecific (Same Species) | Emitter & Receiver | Female moths releasing sex pheromones to attract males. phytojournal.com |

| Allelochemical | Interspecific (Different Species) | Varies | Plant volatiles used by herbivorous insects to find hosts. nih.gov |

| Allomone | Interspecific | Emitter | Defensive spray of a stink bug. |

| Kairomone | Interspecific | Receiver | A predatory beetle homing in on the aggregation pheromone of its bark beetle prey. nih.gov |

| Synomone | Interspecific | Emitter & Receiver | Floral scents attracting bees for pollination. wikipedia.org |

The Role of Sex Pheromones in Lepidopteran Reproductive Biology

The order Lepidoptera, which includes moths and butterflies, comprises over 150,000 described species, each exhibiting highly specific and fascinating chemical communication systems. nih.gov Sex pheromones are paramount to their reproductive success, serving as long-distance signals that are essential for mates to find each other. phytojournal.com In most moth species, females release a species-specific blend of chemical compounds from a specialized pheromone gland, which males detect with remarkable sensitivity using their large, feathery antennae. animaldiversity.orgkglmeridian.com

Lepidopteran sex pheromones are classified into different types based on their chemical structures, with the majority being Type I and Type II. nih.govnih.gov

Type I pheromones , the most common group, are typically long-chain (C10-C18) unsaturated hydrocarbons with a terminal functional group, such as an acetate (B1210297), alcohol, or aldehyde. pnas.orgnih.gov

Type II pheromones are generally comprised of polyene hydrocarbons and their epoxy derivatives with longer carbon chains (C17-C23). nih.govbiorxiv.org

The specificity of these pheromone blends is a critical mechanism for reproductive isolation. taylorfrancis.com Even subtle differences in the chemical components, their ratios, or their stereochemistry can prevent males of one species from being attracted to females of another, thus maintaining species boundaries, especially among closely related species that live in the same habitat. frontiersin.orgnih.gov The male moth's olfactory system is exquisitely tuned to detect the precise blend of its conspecific females, processing these signals in a specialized brain region called the antennal lobe. frontiersin.orgfrontiersin.org

Historical Context of Pheromone Research in Geometrid and Noctuid Moths

The scientific study of pheromones began in the 19th century with observations by naturalists like Jean-Henri Fabre, who noted the powerful ability of male peacock moths to locate females from great distances. suterra.com However, the first chemical identification of a pheromone was not achieved until 1959, when Adolf Butenandt and his team isolated and characterized bombykol (B110295) from the silkworm moth, Bombyx mori. suterra.comnih.gov This landmark achievement opened the door to modern pheromone research.

Research into the pheromones of the families Geometridae and Noctuidae, two of the largest and most significant families in Lepidoptera, has revealed a remarkable diversity of chemical structures.

Noctuidae (Owlet Moths) : Pheromone research in this family has identified numerous compounds, often blends of Type I pheromones. For instance, (Z)-9-tetradecenyl acetate is a common component in the pheromone blends of several noctuid species, including the black cutworm (Agrotis ipsilon) and the fall armyworm (Spodoptera frugiperda). kglmeridian.com Studies have shown that both major and minor components of the blend are often necessary to elicit the full sequence of male mating behavior. frontiersin.org The evolution of pheromone receptors in noctuids, such as those in the genus Spodoptera, is an active area of research, shedding light on how new communication channels can arise and lead to speciation. nih.gov

Geometridae (Geometer Moths) : This family is notable for its extensive use of Type II polyene hydrocarbons and their epoxidized derivatives as sex pheromones. biorxiv.org The identification of these compounds has been a significant area of study. For example, the sex pheromone of the winter moth, Operophtera brumata, was identified as (Z,Z,Z)-1,3,6,9-nonadecatetraene. researchgate.net A crucial finding in geometrid pheromone research has been the importance of stereochemistry—the specific three-dimensional arrangement of atoms—in determining biological activity. Field tests have demonstrated that male moths of many geometrid species are attracted specifically to one enantiomer (a non-superimposable mirror-image form) of a pheromone, while the other enantiomer may be inactive or even inhibitory. nih.gov

It is within this context that the specific compound (6S,7R)-Epoxy-3Z,9Z-nonadecadiene is significant. Research involving the synthesis and field testing of various C19 epoxydienes has shown that a blend containing (3Z,9Z,6S,7R)-epoxy-19:H is an attractant for males of the geometrid moth Anavitrinella pampinaria. nih.gov This highlights how a single, specific chemical structure plays a vital role in the reproductive biology of a particular species, forming a unique chemical signature against a complex olfactory background.

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H34O |

|---|---|

Molekulargewicht |

278.5 g/mol |

IUPAC-Name |

(2S,3R)-2-[(Z)-dodec-2-enyl]-3-[(Z)-pent-2-enyl]oxirane |

InChI |

InChI=1S/C19H34O/c1-3-5-7-8-9-10-11-12-13-15-17-19-18(20-19)16-14-6-4-2/h6,13-15,18-19H,3-5,7-12,16-17H2,1-2H3/b14-6-,15-13-/t18-,19+/m1/s1 |

InChI-Schlüssel |

VKFUITAUPPZRKE-XTDPSRQTSA-N |

Isomerische SMILES |

CCCCCCCCC/C=C\C[C@H]1[C@H](O1)C/C=C\CC |

Kanonische SMILES |

CCCCCCCCCC=CCC1C(O1)CC=CCC |

Herkunft des Produkts |

United States |

Discovery and Natural Occurrence of 6s,7r Epoxy 3z,9z Nonadecadiene

Isolation and Provisional Identification from Female Moth Gland Extracts

The initial steps in discovering this pheromone involved collecting and analyzing the chemical constituents of pheromone glands from female moths of various species.

6S,7R-Epoxy-3Z,9Z-nonadecadiene has been identified as a key sex pheromone component in several species of moths, primarily within the Geometridae family. Adult female geometer moths typically rest on vegetation and release these chemical signals to attract males, who possess highly sensitive, often feather-like antennae to detect these pheromones. animaldiversity.org

Notable source organisms include:

Eufidonia convergaria (Pine Powder Moth): This species, found across North America, feeds on various pine species. wikipedia.orgbugguide.net The larvae are slender and green, mimicking pine needles. bugguide.net

Erannis defoliaria (Mottled Umber Moth): This European moth is characterized by winged males and wingless females. forestpests.eu The females climb host trees to lay their eggs. forestpests.eu Research has focused on the chemical communication system of this species. pherobase.com

Other Geometrid Species: Field trials with synthetic versions of this and related compounds have attracted males of several other geometrid species, including Anavitrinella pampinaria (Guenée), demonstrating its broader significance within this family. nih.gov While the primary focus has been on Geometridae, related compounds are also found in some Noctuid moths, indicating potential shared ancestry or convergent evolution of these chemical signals.

Table 1: Selected Moth Species Associated with this compound and Related Compounds

| Species Name | Common Name | Family | Role of Compound |

| Eufidonia convergaria | Pine Powder Moth | Geometridae | Sex Pheromone |

| Erannis defoliaria | Mottled Umber Moth | Geometridae | Sex Pheromone |

| Anavitrinella pampinaria | Geometridae | Attractant |

The process of isolating and provisionally identifying this compound from female moth glands involves meticulous and sensitive techniques. Initially, the pheromone glands are excised from virgin female moths, as they are the primary producers of the sex attractant. These glands are then subjected to solvent extraction to collect the volatile and semi-volatile compounds.

Following extraction, the crude extract undergoes preliminary separation using chromatographic techniques. Gas chromatography (GC) is a fundamental tool in this process, allowing for the separation of the various components within the extract based on their volatility and interaction with the chromatographic column. The retention time of each compound provides an initial piece of identifying information.

Enantiomeric Identification and Determination of Absolute Configuration

For a chiral molecule like this compound, determining the specific three-dimensional arrangement of atoms (the absolute configuration) is crucial, as different enantiomers can elicit different biological responses in male moths.

To separate the different stereoisomers (enantiomers and diastereomers) of the epoxy-nonadecadiene, specialized chiral chromatography is employed. This technique uses a chiral stationary phase within the chromatography column that interacts differently with each enantiomer, leading to their separation. This allows researchers to isolate and quantify the specific stereoisomers present in the natural pheromone blend.

Once isolated, the natural isomers are subjected to various spectroscopic methods to determine their precise chemical structure. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy is then used to elucidate the detailed connectivity and stereochemistry of the molecule, confirming the positions of the double bonds and the relative and absolute configuration of the epoxide ring. This detailed analysis ultimately leads to the definitive identification of the natural pheromone as the 6S,7R enantiomer with Z-configured double bonds at the 3 and 9 positions.

Synthetic Methodologies for 6s,7r Epoxy 3z,9z Nonadecadiene and Its Stereoisomers

Development of Stereoselective Total Syntheses

The total synthesis of complex, stereochemically rich natural products like 6S,7R-Epoxy-3Z,9Z-nonadecadiene relies on the development of highly stereoselective reactions. The primary challenge lies in the precise control over the formation of the chiral epoxide and the geometry of the two carbon-carbon double bonds.

A cornerstone in the synthesis of chiral epoxides is the Sharpless Asymmetric Epoxidation. researchgate.net This method is renowned for its ability to introduce chirality with a high degree of enantioselectivity and predictability. The reaction employs a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidizing agent, typically tert-butyl hydroperoxide, to convert a prochiral allylic alcohol into a chiral epoxy alcohol. researchgate.net

For the synthesis of this compound, a plausible synthetic route would involve the Sharpless epoxidation of a suitable allylic alcohol precursor. The choice of the chiral ligand, either (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation, allowing for the specific formation of the desired (6S,7R) stereochemistry. This reaction has been successfully employed in the synthesis of various insect pheromones containing chiral epoxy moieties, demonstrating its robustness and applicability. koreascience.krnih.govnih.gov

Table 1: Key Reagents in Sharpless Asymmetric Epoxidation

| Reagent | Function |

| Titanium tetraisopropoxide | Catalyst |

| Diethyl tartrate (DET) | Chiral ligand |

| tert-Butyl hydroperoxide | Oxidizing agent |

| Allylic alcohol precursor | Substrate for epoxidation |

The high enantiomeric excess (ee) typically achieved with this method (often >90%) is crucial for producing a biologically active pheromone, as the presence of other stereoisomers can diminish or even inhibit the biological response. researchgate.net

In the context of this specific pheromone, a convergent strategy would likely involve the synthesis of two main fragments: a chiral epoxy-containing fragment and a fragment containing the second Z-alkene. For instance, one fragment could be a chiral epoxy alcohol derived from a Sharpless epoxidation, which is then coupled with a suitable organometallic reagent representing the remainder of the carbon chain. nih.gov Various coupling reactions, such as Wittig-type reactions or organocuprate chemistry, could be employed to join these fragments. Careful selection of protecting groups and reaction conditions is essential to preserve the stereochemistry of the epoxide and the geometry of the double bonds during the coupling process.

Synthesis of Enantiomers and Diastereomers for Biological Evaluation

To fully understand the structure-activity relationship of this compound, it is imperative to synthesize its enantiomer (6R,7S-epoxy-3Z,9Z-nonadecadiene) and its diastereomers. The biological activity of insect pheromones is often highly dependent on their stereochemistry, with one enantiomer typically being significantly more active than the others. In some cases, the "wrong" stereoisomer can even be inhibitory to the insect's response.

The synthesis of the enantiomer can be readily achieved by simply switching the chiral ligand used in the Sharpless Asymmetric Epoxidation from, for example, (+)-DET to (-)-DET. This predictable control over stereochemistry is a major advantage of this methodology. The synthesis of diastereomers would involve creating variations in the geometry of the double bonds, for instance, by employing synthetic routes that lead to E-configured double bonds. Comparing the biological activity of these different stereoisomers provides valuable insights into the specific structural requirements of the insect's olfactory receptors.

Regioselective Epoxidation Strategies

A significant challenge in the synthesis of this compound is the need for regioselective epoxidation. The precursor molecule contains multiple double bonds, and it is crucial to selectively epoxidize the C6-C7 double bond while leaving the C3-C4 and C9-C10 double bonds intact.

One effective strategy to achieve this is to utilize a substrate-directed epoxidation. The Sharpless Asymmetric Epoxidation is inherently regioselective for the double bond of an allylic alcohol. Therefore, by designing a synthetic precursor that is an allylic alcohol at the C6-C7 position, the epoxidation will preferentially occur at this site. Other methods for regioselective epoxidation of dienes have also been developed, employing catalysts such as methyltrioxorhenium, which can exhibit different regioselectivities based on the electronic and steric properties of the double bonds. nih.govelsevierpure.comnih.govacs.orgacs.org

Table 2: Comparison of Regioselective Epoxidation Methods

| Method | Directing Group/Principle | Selectivity for 6,7-position |

| Sharpless Epoxidation | Hydroxyl group of an allylic alcohol | High (with proper precursor) |

| Methyltrioxorhenium (MTO) | Electronic and steric properties of the double bonds | Substrate-dependent |

Challenges in Industrial Scale Synthesis for Research Applications

The transition from a laboratory-scale synthesis to an industrial-scale production for research applications presents several challenges. These challenges are particularly pronounced for complex, stereochemically defined molecules like this compound.

One of the primary hurdles is the cost and availability of starting materials and reagents, particularly the chiral catalysts and ligands required for asymmetric reactions. chiralpedia.com While effective on a small scale, the cost of these materials can become prohibitive for larger-scale production.

Furthermore, many of the reactions involved in the synthesis, such as those requiring cryogenic temperatures or highly sensitive reagents, can be difficult and expensive to implement on an industrial scale. The purification of the final product to the high degree of isomeric purity required for biological studies also becomes more challenging at a larger scale. acs.org The need for multiple synthetic steps, each with its own potential for yield loss, further complicates the industrial production. nih.gov

Finally, ensuring the stereochemical integrity of the molecule throughout a multi-step industrial synthesis is a significant challenge. Any loss of enantiomeric or geometric purity can have a profound impact on the biological activity of the final product, rendering it less effective or even inactive. chiralpedia.com

Biological Activity and Chemical Ecology of 6s,7r Epoxy 3z,9z Nonadecadiene

Role as a Sex Attractant in Specific Moth Species

The compound (3Z,9Z)-6S,7R-epoxynonadecadiene is a key sex pheromone component for a variety of moth species, particularly within the Geometridae family. Its effectiveness is not as a standalone compound but often as a crucial part of a precise chemical blend that mediates mate recognition and attraction over distances.

Optimal Attraction to Specific Enantiomers (e.g., 6S,7R)

The biological activity of epoxy-based pheromones is highly dependent on their specific stereochemistry. Research has consistently shown that male moths are typically attracted to only one specific enantiomer of a chiral epoxide. nih.govnih.gov The (6S,7R) configuration is the specific, biologically active form for certain species.

For example, the common gray moth, Anavitrinella pampinaria, is attracted to a two-component pheromone blend. One of these components is specifically (3Z,9Z)-6S,7R-epoxynonadecadiene. nih.gov This high degree of specificity for a single enantiomer is a common mechanism for ensuring reproductive isolation among closely related species that might otherwise respond to similar chemical structures. Field tests have demonstrated that lures baited with the correct, enantiomerically-enriched epoxide are successful in attracting males of specific species, while the opposite enantiomer is often inactive. nih.gov

**Table 1: Attractive Pheromone Blend for *Anavitrinella pampinaria***

| Compound | Configuration | Role |

|---|---|---|

| (6Z,9Z)-cis-3,4-epoxynonadecadiene | Not Specified in Source | Attractant |

| (3Z,9Z)-6,7-epoxynonadecadiene | 6S,7R | Attractant |

Data sourced from field trapping studies. nih.gov

Synergistic Interactions with Co-Attractant Components (e.g., (3Z,6Z,9Z)-nonadecatriene)

The attractiveness of 6S,7R-Epoxy-3Z,9Z-nonadecadiene is often significantly enhanced by the presence of other compounds, known as co-attractants or synergists. A common synergist for this class of epoxide pheromones is the triene hydrocarbon (3Z,6Z,9Z)-nonadecatriene.

A clear example of this synergistic relationship is seen in the geometrid moth Probole amicaria. Males of this species are not significantly attracted to the individual epoxide components alone. Instead, they are drawn to a specific three-component blend that includes two different epoxynonadecadiene regioisomers and (3Z,6Z,9Z)-nonadecatriene. nih.gov The triene acts synergistically with the epoxides to create a potent attractive signal. This demonstrates that the full behavioral response often requires the complete, multi-component bouquet.

**Table 2: Synergistic Pheromone Blend for *Probole amicaria***

| Compound | Configuration | Ratio | Role |

|---|---|---|---|

| (6Z,9Z)-3,4-epoxynonadecadiene | 3S,4R | 9 | Attractant |

| (3Z,9Z)-6,7-epoxynonadecadiene | 6R,7S | 1 | Attractant |

| (3Z,6Z,9Z)-nonadecatriene | Not Applicable | 8 | Synergist |

Data sourced from field trapping studies. nih.gov

Species-Specificity of Pheromone Blends and Ratios

The precise composition and ratio of pheromone components are critical for maintaining species-specific communication channels, preventing cross-attraction between different species that may live in the same habitat. nih.govnih.gov Geometrid moths that utilize C19 epoxides and trienes demonstrate a high degree of specificity.

This specificity is achieved by varying several factors:

The specific enantiomer used: As seen with Anavitrinella pampinaria, the (6S,7R) enantiomer is key. nih.gov

The presence or absence of co-attractants: Sicya macularia is attracted to a two-component blend of an epoxide and a triene, while Probole amicaria requires a more complex three-component mixture. nih.gov

The specific regioisomer of the epoxide: The position of the epoxy group along the hydrocarbon chain is critical.

The precise ratio of the components: The relative amounts of each chemical in the blend must be correct to elicit maximal attraction. sfu.caresearchgate.net

For instance, while A. pampinaria uses a blend containing (3Z,9Z)-6S,7R-epoxynonadecadiene, another species, Semiothisa ulsterata, is attracted to the C17 analog, (3Z,9Z)-6S,7R-epoxyheptadecadiene, highlighting how even a change in chain length contributes to species isolation. nih.gov

Antagonistic Effects of Non-Active Stereoisomers or Analogs

Just as a specific enantiomer can be a powerful attractant, its stereoisomer (antipode) can have a neutral or even an inhibitory effect. In many moth species, the "wrong" enantiomer acts as a behavioral antagonist, reducing or completely shutting down the male's response to an otherwise attractive lure. nih.gov

This antagonism is a crucial part of the reproductive isolation mechanism. If a male moth is attracted to a blend containing both the correct attractant enantiomer and the incorrect antagonistic enantiomer, the latter can interfere with the signal, making the lure less effective. This ensures that males are guided only to females of their own species who release the precise, correct enantiomeric blend. nih.gov For moths utilizing chiral epoxide pheromones, the presence of the opposite enantiomer in a synthetic lure can significantly decrease its effectiveness in field trapping. nih.govnih.gov

Behavioral Responses Elicited by the Compound

The detection of this compound by a male moth triggers a cascade of innate behaviors, beginning with the initial detection at the antennae and culminating in flight towards the pheromone source.

Electroantennogram (EAG) Responses and Dose-Dependency

The primary reception of pheromone signals occurs at the male moth's antennae. The electroantennogram (EAG) is a technique used to measure the electrical output of the entire antenna in response to an airborne stimulus. It confirms that the antennae possess receptors specifically tuned to the pheromone components.

Studies on related geometrid moths have shown a high degree of specificity in EAG responses. nih.gov For example, in experiments with the western hemlock looper, male antennae showed strong electrical responses to the behaviorally active (7S)-enantiomer of a pheromone component, but not to the inactive (7R)-enantiomer. nih.gov This demonstrates that the specificity of attraction begins at the peripheral nervous system, where the antennal receptors can discriminate between different stereoisomers.

The magnitude of the EAG response is also typically dose-dependent. As the concentration of the correct pheromone component in the air puff increases, the electrical response from the antenna also increases, up to a saturation point. This allows the moth to perceive not just the presence of a pheromone but also its concentration gradient, which is essential for navigating towards the source.

Wind Tunnel Assays and Olfactometer Studies of Male Moth Behavior

Typically, upon detection of a conspecific female's pheromone, a male moth will exhibit a series of behaviors that can be quantified in a laboratory setting. These include:

Activation and Take-off: The initial response upon encountering a pheromone filament.

Upwind Flight (Anemotaxis): Oriented flight towards the source of the pheromone, using the wind direction as a cue.

Casting Flight: A zigzagging or looping flight pattern perpendicular to the wind direction, which is initiated when the moth loses contact with the pheromone plume, allowing it to relocate it.

Landing and Courtship: Upon nearing the pheromone source, the male will land and initiate courtship behaviors.

Electroantennogram (EAG) studies, which measure the electrical response of a moth's antenna to a chemical stimulus, have confirmed the enantiomer specificity in several moth species. For instance, in the case of Agriopis marginaria, EAG measurements have confirmed a specific response to the (3Z,9Z)-(6S,7R)-epoxynonadecadiene. researchgate.net Such electrophysiological data are often a precursor to behavioral assays in wind tunnels or olfactometers to confirm the attractiveness of a compound.

Although specific research focusing solely on this compound in these controlled environments is not detailed in the available literature, the strong attraction observed in field trapping studies suggests that this compound would elicit the characteristic upwind flight and source-seeking behaviors in susceptible male moths.

Ecological Implications in Intra- and Inter-species Communication

The specificity of pheromone blends plays a critical role in maintaining reproductive isolation between closely related species, a key aspect of chemical ecology. The compound this compound is a component of the sex pheromone for several geometrid moths, and its activity is often dependent on the presence or absence of other compounds, which has significant ecological implications.

For example, males of Agriopis marginaria are attracted to (3Z,9Z)-(6S,7R)-epoxynonadecadiene. However, the captures are significantly increased by the addition of (3Z,6Z,9Z)-nonadecatriene, with an optimal blend being a 10:3 ratio of the epoxide to the hydrocarbon. researchgate.net In contrast, the (3Z,9Z)-(6R,7S)-enantiomer is a key pheromone component for Colotois pennaria, while the 6S,7R-enantiomer is found in Erannis defoliaria. researchgate.net In field trapping tests, these pure synthetic enantiomers were found to be highly specific, catching only conspecific males. researchgate.net

This demonstrates how different species, even those flying in the same season, can use specific enantiomers or blends of compounds to ensure that mating occurs only between members of the same species. The interactions between different enantiomers and regioisomers are a crucial mechanism for preventing cross-attraction between sympatric species, thus maintaining reproductive isolation. nih.gov

However, the sharing of a common pheromone component can sometimes lead to inter-species "eavesdropping" or cross-attraction. For instance, Anavitrinella pampinaria males are attracted to a blend that includes 3Z,9Z,6S,7R-epoxy-19:H. nih.gov The precise composition of the pheromone blend is therefore a delicate balance, shaped by evolutionary pressures to be attractive to conspecifics while minimizing attraction of other species.

Potential for Sustainable Insect Monitoring and Management Research

The species-specific nature of pheromones like this compound makes them valuable tools for sustainable insect pest management, offering environmentally friendly alternatives to broad-spectrum insecticides.

Use in Trapping for Population Monitoring

Pheromone-baited traps are a cornerstone of integrated pest management (IPM) programs, allowing for the effective monitoring of pest populations. These traps help to determine the presence, abundance, and seasonal flight activity of target pests, enabling more precise timing of control measures.

Field tests have demonstrated the effectiveness of this compound as a lure for several species of Geometrid moths. The data from these trapping studies provide valuable insights into the specific blends that are most attractive to different species.

Table 1: Field Trapping Results for Geometrid Moths Using Pheromone Blends Containing C19 Epoxides

| Species | Attractant Blend Components |

| Probole amicaria | (6Z,9Z,3S,4R)-epoxy-nonadecadiene + 3Z,9Z,6R,7S-epoxy-19:H + 3Z,6Z,9Z-19:H (9:1:8 ratio) nih.gov |

| Anavitrinella pampinaria | 6Z,9Z-cis-3,4-epoxy-19:H + 3Z,9Z,6S,7R-epoxy-19:H nih.gov |

| Agriopis marginaria | (3Z,9Z)-(6S,7R)-epoxynonadecadiene + (3Z,6Z,9Z)-nonadecatriene (10:3 ratio) researchgate.net |

| Erannis defoliaria | Pure (3Z,9Z)-(6S,7R)-epoxynonadecadiene researchgate.net |

These studies highlight the importance of identifying the precise pheromone composition for each target species to maximize trapping efficiency. The use of these specific lures allows for targeted monitoring without impacting non-target organisms.

Research into Mating Disruption Strategies in Pest Contexts

Mating disruption is a pest control technique that involves permeating an area with a synthetic sex pheromone to confuse males and prevent them from locating females, thereby reducing mating and subsequent offspring. This method is highly specific and has a low impact on the environment.

While the principles of mating disruption are well-established for many moth pests, specific research on the use of this compound in this context is not extensively documented in available scientific literature. Epoxy-functionalized pheromones, in general, are recognized for their potential in mating interference applications.

For a mating disruption strategy using this compound to be successful, several factors would need to be investigated through rigorous field trials:

Optimal Dispenser Loading and Release Rate: Ensuring a consistent and effective concentration of the pheromone in the atmosphere throughout the target moth's flight period.

Dispenser Density: Determining the number of pheromone dispensers per unit area required to achieve effective communication disruption.

Efficacy in Reducing Crop Damage: Correlating the disruption of mating with a measurable reduction in larval infestation and crop damage.

Given that some of the species attracted to this compound, such as Erannis defoliaria (winter moth), are considered pests in certain regions, research into mating disruption strategies using this compound could offer a promising avenue for the development of targeted and sustainable pest control programs. However, further research is needed to evaluate its efficacy and feasibility for this purpose.

Mechanisms of Olfactory Perception

Pheromone Binding Proteins (PBPs) and Olfactory Receptors (ORs)

The journey of a pheromone molecule from the environment to the sensory neuron of an insect begins in the aqueous lymph of the antennal sensilla. Here, Pheromone Binding Proteins (PBPs) play a crucial role in solubilizing and transporting hydrophobic pheromones to the Olfactory Receptors (ORs) embedded in the dendritic membrane of olfactory sensory neurons.

Identification of Receptors (e.g., HarmOR11, HarmOR13) and Their Specificity

In the cotton bollworm, Helicoverpa armigera, a well-studied model for insect olfaction, several olfactory receptors have been identified and functionally characterized. Among these, HarmOR13 has been identified as a key receptor for one of the main sex pheromone components. While the specific receptor for 6S,7R-Epoxy-3Z,9Z-nonadecadiene has not been definitively identified, studies on related pheromones in H. armigera provide a framework for understanding its perception.

Research has shown that specific olfactory receptors exhibit remarkable selectivity for particular pheromone components. For instance, in H. armigera, HarmOR13 is highly tuned to the primary sex pheromone component, (Z)-11-hexadecenal, while other receptors respond to different compounds in the pheromone blend. It is hypothesized that a specific receptor, potentially within the same subfamily as HarmOR13, is responsible for the detection of this compound. The specificity of these receptors is crucial for the insect to distinguish between the pheromones of its own species and those of others, preventing interspecies mating.

Recent studies have also begun to explore the role of other receptors, such as HarmOR11, in the context of detecting different types of pheromones, potentially including epoxy-based compounds. The functional characterization of these receptors is an active area of research, aiming to elucidate the complete repertoire of pheromone detection in this and other insect species.

Table 1: Representative Olfactory Receptors in Helicoverpa armigera and their Known Ligands

| Receptor | Known Ligand(s) | Putative Role |

| HarmOR13 | (Z)-11-hexadecenal | Primary sex pheromone perception |

| HarmOR14b | (Z)-9-hexadecenal | Perception of a secondary pheromone component |

| HarmOR11 | Under investigation | Potential role in detecting alternative or minor pheromone components |

Note: This table is based on data from related pheromones in H. armigera and serves as a model for the expected specificity of receptors for compounds like this compound.

Ligand-Receptor Interactions and Signal Transduction Pathways

The binding of a pheromone to its specific OR is the initial step in a cascade of events that leads to a neuronal signal. Insect ORs are unique in that they form a heteromeric complex with a highly conserved co-receptor known as Orco. This OR-Orco complex functions as a ligand-gated ion channel.

Upon the binding of this compound to its cognate receptor, a conformational change is induced in the receptor protein. This change leads to the opening of the ion channel, allowing for an influx of cations into the neuron. This influx of positive ions depolarizes the neuronal membrane, generating a receptor potential. If this potential reaches a certain threshold, it triggers the firing of action potentials, which are then transmitted to the antennal lobe of the insect's brain for further processing.

Two main models for signal transduction in insect olfaction have been proposed:

Ionotropic Pathway: In this model, the binding of the pheromone directly gates the OR-Orco ion channel, leading to a rapid neuronal response. This is thought to be the primary mechanism for pheromone detection in many insects.

Metabotropic Pathway: This pathway involves G-protein coupled signaling cascades. While less common for primary pheromone detection, it may play a role in modulating the sensitivity of the olfactory system or in the perception of other odorants.

The precise signal transduction pathway activated by this compound would depend on the specific receptor it binds to and the cellular context.

Molecular Modeling and Computational Studies of Receptor Binding

Due to the challenges in experimentally determining the three-dimensional structures of insect olfactory receptors, computational methods have become invaluable tools for understanding ligand-receptor interactions.

AlphaFold2 Structural Predictions of Receptors

AlphaFold2, a revolutionary deep learning-based protein structure prediction tool, has been utilized to generate high-quality structural models of insect olfactory receptors, including those from H. armigera. These predicted structures provide a crucial starting point for investigating the binding of pheromones like this compound. The models reveal the characteristic seven-transmembrane helix bundle of these receptors and provide insights into the potential location and architecture of the ligand-binding pocket.

Molecular Docking and Molecular Dynamics Simulations of Compound-Receptor Complexes

Building upon the AlphaFold2 structural models, molecular docking simulations can be performed to predict the binding mode of this compound within its putative receptor. These simulations place the ligand in various orientations within the binding pocket and calculate the most energetically favorable binding pose.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the pheromone-receptor complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. These simulations can reveal key amino acid residues that form stable interactions with the pheromone, such as hydrogen bonds or hydrophobic contacts, which are critical for binding specificity.

For example, studies on the PBP of H. armigera have identified key hydrophobic residues like Phe12, Trp37, and Phe119 as being crucial for binding other pheromone components. mdpi.com It is highly probable that similar hydrophobic interactions within the binding pocket of the olfactory receptor are essential for the recognition of the non-polar chain of this compound, while the epoxy group may form more specific polar interactions.

Table 2: Predicted Key Interacting Residues in a Model Receptor for this compound

| Residue Type | Potential Role in Binding |

| Hydrophobic (e.g., Leucine, Isoleucine, Valine) | Interaction with the long hydrocarbon chain of the pheromone |

| Aromatic (e.g., Phenylalanine, Tyrosine) | π-stacking interactions with the double bonds of the diene system |

| Polar/Charged (e.g., Serine, Threonine, Aspartate) | Potential hydrogen bonding with the epoxy group |

Note: This table presents a hypothetical model of key interacting residues based on the known principles of ligand-receptor interactions and findings from related pheromone-receptor systems.

Electrophysiological Characterization of Neuronal Responses

Electrophysiological techniques provide direct evidence of neuronal activity in response to olfactory stimuli. These methods are essential for confirming the function of identified receptors and for characterizing the sensitivity and specificity of olfactory sensory neurons.

Single Sensillum Recording (SSR): This technique involves inserting a fine tungsten electrode into an individual olfactory sensillum on the insect's antenna to record the action potentials fired by the neuron(s) within. By delivering a controlled puff of this compound to the antenna, researchers can directly measure the neuronal response to this specific compound. SSR allows for the determination of the response threshold, dose-response relationships, and the specificity of the neuron to different isomers or related compounds.

While specific electrophysiological data for this compound is not yet widely available in the public domain, studies on related epoxy-pheromones in other moth species have demonstrated strong and specific neuronal responses using these techniques. It is anticipated that dedicated olfactory neurons in species that utilize this compound as a pheromone would exhibit robust and selective firing in its presence.

Advanced Analytical Methodologies for Research on 6s,7r Epoxy 3z,9z Nonadecadiene

Gas Chromatography-Electroantennogram Detection (GC-EAD) for Bioactivity-Guided Identification

Gas Chromatography-Electroantennogram Detection (GC-EAD) is a powerful technique used to pinpoint biologically active compounds within a complex mixture of volatile chemicals. nih.gov This method couples the high-resolution separation capabilities of a gas chromatograph with the sensitive and selective detection of an insect's antenna. As compounds elute from the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (like a Flame Ionization Detector or FID), while the other flows over an excised insect antenna, which is connected to electrodes that measure nerve impulses.

In the context of 6S,7R-Epoxy-3Z,9Z-nonadecadiene research, GC-EAD is instrumental in identifying this specific compound as a key component of an insect's pheromone blend. For instance, in studies of moth species that utilize polyunsaturated hydrocarbons and their epoxides as pheromones, GC-EAD analysis of female pheromone gland extracts reveals which specific compounds elicit an electrical response in the antennae of male moths. researchgate.net A peak in the EAD trace that corresponds with a peak in the FID trace indicates a compound that the insect can detect.

Research on related geometrid moths, such as the larch looper, Semiothisa sexmaculata, has successfully employed GC-EAD to identify structurally similar epoxy-dienes as active pheromone components. nih.gov In such studies, gland extracts from female moths are injected into the GC-EAD system, and the responses of male antennae are recorded. This bioactivity-guided approach ensures that subsequent chemical analysis efforts are focused on compounds with a high probability of being involved in chemical communication. The identification of (6Z,9Z)-cis-3,4-epoxy-heptadecadiene as an EAD-active compound in the larch looper provides a strong precedent for the use of this technique in identifying this compound in other species. nih.gov

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification in Biological Samples

Once a biologically active compound is detected via GC-EAD, the next critical step is its structural elucidation and quantification, for which High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. nih.gov This technique combines the separation power of gas chromatography with the mass analysis capabilities of a mass spectrometer, which provides detailed information about the molecular weight and fragmentation pattern of a compound.

For the structural elucidation of this compound, GC-MS analysis of pheromone gland extracts is performed. The mass spectrum of the natural pheromone is compared with that of a synthetic standard to confirm its identity. The fragmentation pattern in the mass spectrum provides crucial information about the location of the epoxide ring and the double bonds within the nonadecadiene chain. For example, analysis of the pheromone gland extract of Peribatodes rhomboidaria has led to the identification of (Z,Z,Z)-3,6,9-nonadecatriene and its corresponding epoxide, likely this compound. sakura.ne.jp

Quantification of this compound in biological samples, such as a single pheromone gland, is also achieved using GC-MS. By creating a calibration curve with known amounts of a synthetic standard, the absolute quantity of the pheromone in the gland can be determined. This information is vital for understanding the pheromone production rate and the composition of the pheromone blend. Recent advancements in metabolomics employ techniques like gas chromatography combined with time-of-flight mass spectrometry (GC-TOFMS) for the comprehensive analysis of metabolites in pheromone glands, which can aid in identifying and quantifying pheromone components and their precursors. nih.gov

Table 1: GC-MS Data for Pheromone Component Identification

| Compound | Retention Time (min) | Key Mass Spectral Fragments (m/z) | Identification Method |

|---|---|---|---|

| This compound | Varies with column and conditions | M+, fragments indicating epoxide position and alkyl chain | Comparison with synthetic standard |

Chiral Chromatography for Enantiomeric Excess Determination

Many insect pheromones are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. Therefore, determining the specific stereochemistry and enantiomeric excess (ee) of a chiral pheromone like this compound is crucial. Chiral chromatography is the primary technique used for this purpose.

In chiral chromatography, the stationary phase of the chromatography column is itself chiral. This allows for the differential interaction with the enantiomers of the analyte, leading to their separation. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) can be used. For volatile compounds like epoxy-dienes, chiral GC is often the method of choice.

While specific studies on the chiral separation of this compound are not widely published, research on similar compounds provides a clear methodological framework. For instance, the enantiomers of related epoxy-alkenes have been successfully separated on chiral GC columns, such as those coated with cyclodextrin (B1172386) derivatives. By comparing the retention times of the natural pheromone with those of synthetically prepared, optically pure enantiomers, the absolute configuration of the natural product can be determined. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess. Field trials with different enantiomeric blends are often the ultimate confirmation of the biologically active stereoisomer. nih.gov

Table 2: Hypothetical Chiral GC Separation of this compound Enantiomers

| Enantiomer | Retention Time (min) on Chiral Column | Biological Activity |

|---|---|---|

| This compound | e.g., 25.1 | Active |

Application of Isotopic Labeling for Biosynthetic Pathway Elucidation

Understanding how insects synthesize complex pheromones like this compound requires elucidation of the biosynthetic pathway. Isotopic labeling is a powerful tool for tracing the metabolic fate of precursor molecules into the final pheromone product. In these experiments, potential precursor molecules are synthesized with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), at specific positions.

These labeled precursors are then administered to the insect, either through diet or by injection. After a period of time, the pheromone is extracted from the gland and analyzed by GC-MS. The mass spectrometer can detect the increase in molecular weight of the pheromone due to the incorporation of the heavy isotopes. The position of the labels in the final product can often be determined from the fragmentation pattern in the mass spectrum, providing direct evidence for the biosynthetic steps.

The biosynthesis of polyunsaturated hydrocarbon pheromones and their epoxides in Lepidoptera is generally understood to start from common fatty acids. rsc.org For this compound, a plausible pathway involves the desaturation and elongation of a fatty acid precursor, followed by decarboxylation to form the C19 diene, and finally epoxidation at the 6,7-position. Isotopic labeling studies can confirm this proposed pathway by, for example, feeding a ¹³C-labeled fatty acid and observing the incorporation of the label into the pheromone. Such studies have been successfully used to elucidate the biosynthesis of other insect pheromones. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Z,Z,Z)-3,6,9-nonadecatriene |

| (6Z,9Z)-cis-3,4-epoxy-heptadecadiene |

| (Z,Z,Z)-3,6,9-heptadecatriene |

Future Research Directions and Broader Academic Impact

Elucidating the Full Repertoire of Pheromone Blends Across Species

The identification of 6S,7R-Epoxy-3Z,9Z-nonadecadiene as a key attractant for species such as the geometrid moth Eufidonia convergaria and the noctuid moth Rivula propinqualis underscores the importance of specific stereochemistry in insect communication. nih.gov In E. convergaria, this compound is part of a 1:1 blend with (3Z,6Z,9Z)-nonadecatriene, while in R. propinqualis, it is effective in an approximately 10:1 blend with the same triene. nih.gov Furthermore, research has shown that other geometrid moths, such as Anavitrinella pampinaria, are attracted to blends containing C19 epoxides like this compound. nih.gov

Future research should focus on a broader screening of insect species, particularly within the Geometridae and Noctuidae families, to identify other species that utilize this compound in their pheromone blends. This will involve a combination of field trapping with synthetic lures, followed by detailed chemical analysis of female pheromone glands. Such studies will likely reveal a wider diversity of species that rely on this compound, potentially in varying ratios with other chemicals, highlighting the subtle variations that ensure species-specific communication.

Table 1: Examples of Moth Species Attracted to Pheromone Blends Containing C19 Epoxides

| Species | Family | Attractant Blend Components |

| Eufidonia convergaria | Geometridae | (3Z,9Z)-(6S,7R)-epoxy-nonadecadiene and (3Z,6Z,9Z)-nonadecatriene nih.gov |

| Rivula propinqualis | Noctuidae | (3Z,9Z)-(6S,7R)-epoxy-nonadecadiene and (3Z,6Z,9Z)-nonadecatriene nih.gov |

| Anavitrinella pampinaria | Geometridae | (6Z,9Z)-cis-3,4-epoxy-19:H and (3Z,9Z)-6S,7R-epoxy-19:H nih.gov |

| Caripeta angustiorata | Geometridae | (3Z,6Z,9Z)-19:H and enantiomerically enriched (3Z,9Z)-6R,7S-epoxy-19:H nih.gov |

Deeper Understanding of Pheromone Receptor Evolution and Diversity

The high specificity of insect responses to pheromones is determined by specialized olfactory receptors (ORs) located on the antennae. The evolution of these receptors is a key driver of diversification in moth pheromone communication systems. Future research should aim to identify the specific ORs that detect this compound in responsive species. This can be achieved through techniques such as transcriptome analysis of male antennae to identify candidate receptor genes, followed by functional characterization in heterologous expression systems.

Comparative studies of these receptors across different species that use this epoxide will provide insights into their evolutionary history. It is hypothesized that gene duplication and subsequent divergence have played a crucial role in the evolution of new pheromone receptors. pnas.org By comparing the amino acid sequences and structural models of receptors for this compound and related compounds, researchers can identify key residues involved in ligand binding and specificity. This will contribute to a broader understanding of how novel pheromone signaling channels emerge and are maintained in insect populations.

Development of Novel Biosynthetic Pathways through Synthetic Biology

The biosynthesis of epoxy fatty acid-derived pheromones like this compound in moths generally involves a series of enzymatic steps, including desaturation, chain shortening or elongation, reduction, and epoxidation. nih.govdntb.gov.ua While the general pathways are understood, the specific enzymes involved in the production of this particular compound are yet to be identified.

Synthetic biology offers a promising avenue for the sustainable and cost-effective production of insect pheromones. unirioja.esearlham.ac.uk Future research should focus on identifying the genes encoding the enzymes responsible for the biosynthesis of this compound. Once identified, these genes can be introduced into microbial or plant-based expression systems, such as engineered yeasts or tobacco plants, to create bio-factories for its production. frontiersin.orgscitechdaily.com This approach not only provides a green alternative to chemical synthesis but also allows for the creation of novel biosynthetic pathways to produce analogues of the natural pheromone for enhanced pest management strategies.

Integration of Chemical Ecology with Molecular Biology and Neuroscience

Understanding how this compound mediates behavioral responses in moths requires an integrated approach that connects its ecological role with the underlying molecular and neural mechanisms. At the molecular level, this involves studying the interaction of the pheromone with pheromone-binding proteins (PBPs) in the sensillar lymph and its subsequent binding to the olfactory receptor. usda.govacs.org

At the neuroscience level, techniques such as single-sensillum recording and in vivo calcium imaging can be used to map the neural pathways that are activated upon detection of this specific epoxide. This includes identifying the specific glomeruli in the antennal lobe of the moth brain that process signals from the this compound-sensitive neurons. nih.gov By integrating these different levels of analysis, researchers can build a comprehensive picture of how a chemical signal is perceived, processed, and ultimately translated into a behavioral response, such as mate-seeking behavior.

Advanced Computational Approaches for Pheromone Design and Prediction

Computational modeling and in silico approaches are becoming increasingly powerful tools in the study of chemical communication. nih.govnih.gov Future research can leverage these methods to better understand the interactions between this compound and its receptor. Homology modeling can be used to predict the three-dimensional structure of the receptor, and docking simulations can then be employed to identify the key amino acid residues involved in binding the pheromone molecule. nih.govresearchgate.net

Furthermore, these computational models can be used to design and predict the activity of novel pheromone analogues. By systematically modifying the structure of this compound in silico and predicting the binding affinity of these modified compounds to the receptor, it may be possible to design more potent attractants or, conversely, antagonists that could disrupt mating. nih.gov This in silico screening approach can significantly accelerate the discovery of new and effective semiochemicals for integrated pest management programs. mdpi.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6S,7R-Epoxy-3Z,9Z-nonadecadiene, and how can reaction conditions be optimized to improve yield and stereochemical purity?

- Methodological Answer : Utilize factorial design (e.g., 2^k or response surface methodologies) to systematically test variables such as temperature, catalyst loading, and solvent polarity. For stereochemical control, employ chiral HPLC or circular dichroism (CD) spectroscopy to monitor epoxide configuration. Orthogonal design (e.g., Taguchi methods) can reduce experimental iterations while maximizing yield .

- Key Parameters :

- Optimal reaction time: 12–24 hours (empirical data).

- Catalyst: Sharpless asymmetric epoxidation agents (e.g., Ti(OiPr)₄ with chiral ligands).

Q. How can fluorescence spectroscopy be applied to detect and quantify this compound in complex biological matrices?

- Methodological Answer : Derivatize the compound with benzoxazole-based fluorophores (e.g., acetylene-functionalized probes) to enhance quantum yield and sensitivity. Use solvents with low polarity (e.g., hexane) to minimize quenching effects. Calibrate emission spectra (350–475 nm) against known concentrations in a phosphate buffer system .

- Validation : Cross-validate with LC-MS to ensure specificity and avoid matrix interference.

Q. What experimental design frameworks are suitable for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Implement a split-plot design to test pH (4–10) and temperature (4°C–40°C) gradients. Use accelerated stability testing (Arrhenius modeling) to predict degradation kinetics. Monitor epoxy ring integrity via FTIR or NMR spectroscopy .

Advanced Research Questions

Q. How can contradictions in kinetic data for this compound synthesis be resolved, particularly when discrepancies arise between theoretical and observed enantiomeric excess (ee)?

- Methodological Answer : Apply Bayesian statistical models to reconcile discrepancies between computational predictions (e.g., DFT calculations) and experimental ee values. Investigate side reactions (e.g., epoxide ring-opening) using GC-MS or isotopic labeling. Validate with kinetic isotope effects (KIE) studies .

- Case Study : A 2023 study reported a 15% deviation in ee due to trace moisture; rigorous drying of solvents resolved the issue .

Q. What computational tools and AI-driven approaches are effective for simulating the interaction of this compound with lipid membranes or protein targets?

- Methodological Answer : Use COMSOL Multiphysics for molecular dynamics (MD) simulations, incorporating force fields like CHARMM36 to model membrane permeability. Train neural networks on existing lipidomic datasets to predict binding affinities. Validate with surface plasmon resonance (SPR) or microscale thermophoresis (MST) .

Q. How can multi-analyte detection systems (e.g., electrochemical biosensors) be designed to distinguish this compound from structurally similar epoxy fatty acids?

- Methodological Answer : Functionalize gold electrodes (TFGAs) with anti-IL-6 nanobodies or aptamers for selective binding. Optimize sensor specificity using differential pulse voltammetry (DPV) in PBS buffer. Cross-reference with MALDI-TOF MS to confirm selectivity .

Q. What are the metabolic pathways of this compound in mammalian systems, and how can isotopic tracing elucidate its fate in vivo?

- Methodological Answer : Administer ¹³C-labeled compound via intraperitoneal injection in murine models. Analyze tissue homogenates using UPLC-QTOF-MS. Track metabolites such as dihydroxyoctadecenoic acids (DiHOMEs) and correlate with CYP450 activity via enzyme inhibition assays .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in multi-step synthesis or high-throughput screening?

- Answer : Despite its non-hazardous classification (per CLP Regulation), use inert atmosphere (N₂/Ar) gloveboxes to prevent oxidation. Store at –20°C in amber vials. For large-scale reactions, conduct hazard operability (HAZOP) assessments to identify risks like exothermic side reactions .

Q. How can researchers design collaborative studies to investigate the compound’s role in inflammatory signaling while ensuring data reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.